Picoxystrobin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Picoxystrobin-d3 is a deuterated analog of picoxystrobin, a fungicide belonging to the strobilurin group of chemicals. It is used primarily in agricultural settings to control a variety of fungal diseases in crops. The compound is known for its systemic and translaminar movement, which allows it to be effective in preventing and curing fungal infections by inhibiting mitochondrial respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of picoxystrobin-d3 involves the condensation of methyl 2-(6-trifluoromethylpyridine-2-yloxymethyl) phenylacetate with acetic anhydride and trimethyl orthoformate. The reaction is carried out under mild conditions, which include mixing the reactants and allowing the condensation reaction to proceed . This method is advantageous due to its simplicity, mild reaction conditions, and low production cost, making it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
Picoxystrobin-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Ester Hydrolysis: This reaction involves the breaking down of the ester bond in the compound.
O-Demethylation: Removal of a methoxy group from the molecule.
Glucuronide Conjugation: The compound can form conjugates with glucuronic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Ester Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide.
O-Demethylation: Often involves the use of demethylating agents like boron tribromide.
Glucuronide Conjugation: Enzymatic reactions involving glucuronosyltransferases.
Major Products
The major products formed from these reactions include various metabolites that are often more polar and less toxic than the parent compound .
Scientific Research Applications
Picoxystrobin-d3 is extensively used in scientific research for various applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior and fate of picoxystrobin in the environment.
Biology: Employed in studies to understand its effects on fungal cell membranes and ATP biosynthesis.
Medicine: Investigated for its potential use in developing new antifungal therapies.
Industry: Utilized in the agricultural industry for the control of fungal diseases in crops such as cereals, sweet corn, soya bean, and pulses
Mechanism of Action
Picoxystrobin-d3 exerts its effects by inhibiting mitochondrial respiration. It blocks electron transfer at the Qo site of cytochrome bc1, reducing ATP production and inhibiting cellular respiration. This leads to the disruption of energy production in fungal cells, ultimately causing their death .
Comparison with Similar Compounds
Picoxystrobin-d3 is compared with other strobilurin fungicides such as:
- Azoxystrobin
- Trifloxystrobin
- Fluoxastrobin
- Kresoxim-methyl
Uniqueness
This compound is unique due to its enhanced systemic activity and fumigation properties. It has better therapeutic activity compared to other strobilurin fungicides, making it highly effective in controlling a wide range of fungal diseases .
Conclusion
This compound is a valuable compound in the field of agriculture and scientific research. Its unique properties and effectiveness in controlling fungal diseases make it a crucial tool for ensuring crop health and productivity.
Properties
Molecular Formula |
C18H16F3NO4 |
---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
methyl (E)-3-(trideuteriomethoxy)-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+/i1D3 |
InChI Key |
IBSNKSODLGJUMQ-SMSWRGJJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC |
Canonical SMILES |
COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.